Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Description

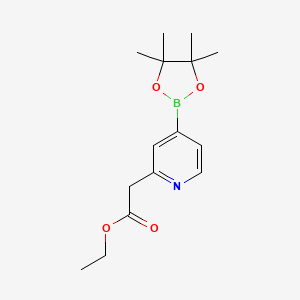

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a boronate ester derivative featuring a pyridine ring substituted with a dioxaborolane group at the 4-position and an ethyl acetate moiety at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds . The pyridine ring introduces electronic effects (e.g., electron-withdrawing character) that enhance the reactivity of the boronate group, while the ethyl ester improves solubility in organic solvents . Its synthesis typically involves palladium-catalyzed borylation or esterification reactions, as evidenced by protocols in related compounds .

Properties

Molecular Formula |

C15H22BNO4 |

|---|---|

Molecular Weight |

291.15 g/mol |

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)10-12-9-11(7-8-17-12)16-20-14(2,3)15(4,5)21-16/h7-9H,6,10H2,1-5H3 |

InChI Key |

MIYFBKZNJWQFNP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation Reaction

The most common and efficient method for preparing this compound is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that introduces the boronate ester group onto an aryl or heteroaryl halide precursor.

- Starting Materials : Typically, a 4-bromo- or 4-chloropyridin-2-yl acetate derivative is used as the substrate.

- Boron Source : Bis(pinacolato)diboron (B2pin2) is employed as the boron donor.

- Catalyst System : Palladium catalysts such as Pd(dppf)Cl2 (dichloride complex of palladium with 1,1'-bis(diphenylphosphino)ferrocene) are used.

- Base : Potassium acetate or other mild bases facilitate the reaction.

- Solvent and Conditions : Dimethyl sulfoxide (DMSO) or other polar aprotic solvents at elevated temperatures (around 80 °C) under inert atmosphere (nitrogen or argon) for several hours (often overnight).

$$

\text{4-bromo-pyridin-2-yl acetate} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{DMSO}, 80^\circ C} \text{Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate}

$$

- After completion, the reaction mixture is typically worked up by extraction with ethyl acetate and water, followed by filtration through Celite to remove palladium residues.

- The organic layer is washed multiple times with water to remove inorganic salts.

- The product is isolated by concentration and purification, often by column chromatography.

Yield and Purity : Reported yields are generally high, often exceeding 70-90%, with the product obtained as a white to off-white solid or oil depending on purification.

Alternative Synthetic Routes

While Miyaura borylation is the standard, other methods have been reported or can be adapted:

- Direct Borylation of Pyridine Derivatives : Using iridium or rhodium catalysts for C–H borylation, though less common for this specific compound due to regioselectivity challenges.

- Precursor Functionalization : Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl intermediates, followed by esterification with ethyl acetate derivatives.

- Microwave-Assisted Synthesis : Some protocols employ microwave irradiation to accelerate the borylation step, improving reaction times and yields.

Industrial Scale Considerations

- Continuous Flow Synthesis : For large-scale production, continuous flow reactors are used to enhance heat and mass transfer, improving yield and reproducibility.

- Automation and Green Chemistry : Optimization includes minimizing palladium catalyst loading, recycling solvents, and using greener bases and solvents to reduce environmental impact.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-bromo- or 4-chloropyridin-2-yl acetate | Commercially available or synthesized |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable, easy to handle |

| Catalyst | Pd(dppf)Cl2 (Palladium complex) | 1-5 mol% loading |

| Base | Potassium acetate (KOAc) | Mild base, facilitates transmetalation |

| Solvent | DMSO, DMF, or 1,4-dioxane | Polar aprotic solvents preferred |

| Temperature | 80-100 °C | Elevated temperature for reaction |

| Reaction Time | 12-24 hours | Overnight stirring |

| Atmosphere | Nitrogen or argon | Inert atmosphere to prevent oxidation |

| Workup | Extraction with ethyl acetate and water | Removal of catalyst and salts |

| Purification | Column chromatography or recrystallization | To obtain pure product |

| Typical Yield | 70-90% | High efficiency |

Research Findings and Notes

- The Miyaura borylation method is highly regioselective, allowing selective borylation at the 4-position of the pyridine ring without affecting the ethyl acetate side chain.

- The choice of catalyst and base significantly influences the yield and purity; Pd(dppf)Cl2 with potassium acetate in DMSO is a well-validated system.

- The reaction tolerates various functional groups, making it versatile for synthesizing derivatives.

- Purification steps are crucial to remove palladium residues and by-products, ensuring the compound's suitability for further synthetic applications.

- Industrial adaptations focus on scalability and environmental sustainability, employing continuous flow and solvent recycling technologies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Formation of boronic acids.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Drug Development

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate has been investigated for its potential as a pharmaceutical intermediate. The presence of the pyridine ring contributes to its biological activity by facilitating interactions with biological targets.

- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation.

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Anticancer Compound Development

A notable case study involved the synthesis of derivatives based on this compound. Researchers modified the structure to enhance solubility and bioavailability. The modified compounds were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing promising results with IC50 values in the micromolar range.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its boron-containing structure can facilitate charge transport in organic semiconductors.

- Light Emitting Diodes (LEDs) : this compound can be incorporated into polymer matrices to improve the efficiency of light-emitting diodes.

- Solar Cells : Research indicates that incorporating this compound into photovoltaic materials can enhance their light absorption properties.

Case Study: Organic LED Development

In a study focused on developing organic LEDs (OLEDs), researchers utilized this compound as a dopant in polymer films. The resulting devices exhibited improved luminescence and stability compared to traditional OLED materials.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its boron functionality allows for various transformations:

- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

- Functionalization : The ester group can be hydrolyzed or transesterified to introduce different functional groups into the molecular framework.

Case Study: Cross-Coupling Reaction Optimization

In an optimization study for Suzuki coupling reactions involving this compound as a boron source, researchers achieved high yields of biaryl products under mild conditions using palladium catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

a. Ethyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

- Structural Difference : Boronate group at pyridine position 5 instead of 3.

- This may lower catalytic efficiency in Suzuki reactions compared to the 4-substituted analogue .

b. Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

- Structural Difference : Pyridine replaced by a phenyl ring.

- Impact : Loss of the pyridine nitrogen eliminates electron-withdrawing effects, reducing boronate activation. This results in slower transmetallation kinetics in cross-coupling reactions .

c. Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate

- Structural Difference : Pyridine replaced by cyclohexene.

- Impact: Non-aromatic cyclohexene reduces planarity and conjugation, increasing steric hindrance and decreasing stability under acidic conditions .

Functional Group Variations

a. Methyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

- Structural Difference : Ethyl ester replaced by methyl.

- Impact : Shorter alkyl chain decreases lipophilicity (log P ~1.8 vs. ~2.5 for ethyl), enhancing aqueous solubility but reducing membrane permeability in biological systems .

b. Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

- Structural Difference: Acetate group linked via an oxygen atom (phenoxy).

- Impact : Ether linkage increases hydrolytic stability compared to direct ester linkages but may reduce electrophilicity in nucleophilic substitution reactions .

Physicochemical Properties

Biological Activity

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H23BO4

Molecular Weight: 290.17 g/mol

CAS Number: 859169-20-3

IUPAC Name: Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

The compound features a dioxaborolane moiety that is known for its ability to participate in various chemical reactions due to its boron content. The presence of the pyridine ring enhances its interaction with biological targets.

This compound has been studied for its potential roles as an inhibitor in various biochemical pathways:

- GSK-3β Inhibition : Preliminary studies indicate that the compound may inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell proliferation. GSK-3β inhibitors have shown promise in treating conditions such as Alzheimer's disease and certain cancers .

- Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antibacterial properties against Gram-positive bacteria. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity .

- Cytotoxic Effects : Related studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential .

In Vitro Studies

A study evaluating the biological activity of related compounds found that derivatives with dioxaborolane structures exhibited significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 12 |

| Compound B | MCF-7 | 8 |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined or published.

Case Studies

- Case Study on Anticancer Activity : A derivative structurally similar to this compound was tested in vivo using mouse models bearing tumors. The results showed a reduction in tumor size and improved survival rates when administered at doses of 40 mg/kg over a period of three days .

- Safety Profile Assessment : Toxicological studies have indicated that similar compounds exhibit low acute toxicity levels in animal models. For example, no significant adverse effects were observed at high doses (up to 100 mg/kg), suggesting a favorable safety profile for further development .

Q & A

Q. What are the optimized synthetic conditions for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate?

Methodological Answer: The compound is synthesized via a multi-step procedure involving:

- Step 1: Reaction with potassium acetate in 1,4-dioxane at 90°C under inert atmosphere for 24 hours (yield: ~43%) .

- Step 2: Workup with sodium bicarbonate and ethyl acetate for extraction .

- Step 3: Acidification with hydrochloric acid to isolate the product .

Purification typically involves column chromatography or recrystallization. For analogous boronate esters, yields range from 44–48% under similar conditions .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

Q. What are the stability considerations for this compound during storage?

Methodological Answer:

Q. What are its primary applications in cross-coupling reactions?

Methodological Answer: The compound serves as a boronate ester precursor in Suzuki-Miyaura couplings , enabling C–C bond formation. Key parameters:

- Catalyst: Pd(PPh) or PdCl(dppf) (1–5 mol%).

- Base: NaCO or CsCO in aqueous/organic biphasic systems .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this compound be addressed?

Methodological Answer:

- Catalyst Optimization: Screen Pd catalysts (e.g., XPhos Pd G3) for enhanced stability and activity .

- Ligand Design: Use electron-rich ligands to stabilize the palladium intermediate .

- Solvent Effects: Replace dioxane with THF or DME to improve solubility .

- Computational Guidance: Employ density functional theory (DFT) to predict transition states and optimize reaction pathways .

Q. What advanced techniques resolve challenges in crystallizing this compound?

Methodological Answer:

- X-ray Crystallography: Slow vapor diffusion of hexane into a dichloromethane solution yields single crystals. The dioxaborolane ring exhibits planar geometry, confirmed by bond angles (O–B–O ≈ 120°) .

- Challenges: Boron’s low electron density complicates data collection; synchrotron sources improve resolution .

Q. How does the compound’s reactivity vary under photoredox or electrochemical conditions?

Methodological Answer:

- Photoredox Catalysis: Irradiation with blue light (450 nm) and a Ru(bpy) catalyst enables decarboxylative borylation .

- Electrochemical Activation: Controlled-potential electrolysis in acetonitrile facilitates radical coupling pathways .

Q. What are the degradation pathways under hydrolytic conditions?

Methodological Answer:

Q. How can computational methods predict novel derivatives for target-specific applications?

Methodological Answer:

- Reaction Path Search: Quantum mechanical calculations (e.g., Gaussian 16) map energy profiles for boronate ester functionalization .

- Machine Learning: Train models on existing boronate ester reactivity data to predict optimal substituents for drug-discovery scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.